4,6-Bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-amine
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Overview
Description
Scientific Research Applications
Synthesis and Characterization of Novel Polyimides
Researchers have synthesized a range of fluorinated polyimides with moderate to high molecular weights from diamines and various aromatic tetracarboxylic dianhydrides. These polyimides can form flexible, tough films and are soluble in strong polar solvents, showing high glass-transition temperatures (Tg) and softening temperatures (Ts), with excellent decomposition temperatures above 500°C in both air and nitrogen atmospheres. Their dielectric constants ranged from 3.17 to 3.64 at 1 MHz, indicating potential applications in electronic and electrical insulation materials (Hsiao et al., 2004).
Development of Organosoluble Fluorinated Polyimides
A novel trifluoromethyl-substituted bis(ether amine) monomer led to the creation of organosoluble fluorinated polyimides with low moisture absorptions and low dielectric constants, showcasing their potential for use in advanced electronic devices. These materials also exhibited excellent thermal stability and could afford transparent, flexible, and strong films, underscoring their suitability for high-performance applications (Chung et al., 2008).
Applications in Gas Separation and Memory Devices
Fluorinated polyimides have been explored for gas separation applications, where their inherent structure and properties could offer significant advantages in terms of selectivity and permeability. Additionally, the synthesis of ferrocene-terminated hyperbranched polyimide for memory devices has been reported, demonstrating the potential of these materials in the development of nonvolatile memory technologies with high ON/OFF current ratios and good stability (Tan et al., 2017).
Safety and Hazards
properties
IUPAC Name |
4,6-bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F6N3O4/c19-17(20,21)30-12-5-1-3-10(7-12)28-15-14(25)16(27-9-26-15)29-11-4-2-6-13(8-11)31-18(22,23)24/h1-9H,25H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMUNDZBQVXAKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)OC2=C(C(=NC=N2)OC3=CC(=CC=C3)OC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F6N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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